molecular formula C6H4N2O4 B1296569 6-Nitronicotinic acid CAS No. 33225-73-9

6-Nitronicotinic acid

Cat. No.: B1296569
CAS No.: 33225-73-9
M. Wt: 168.11 g/mol
InChI Key: JHKLCZNDTUKHHI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitronicotinic acid can be synthesized through several methods. One common synthetic route involves the nitration of nicotinic acid. The process typically includes the following steps:

    Nitration Reaction: Nicotinic acid is treated with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the pyridine ring.

    Purification: The crude product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar nitration processes but optimized for large-scale operations. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and advanced purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

6-Nitronicotinic acid undergoes various chemical reactions, including:

Oxidation

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction

    Reagents and Conditions: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Products: Reduction of the nitro group can yield amino derivatives.

Substitution

    Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.

    Products: Substituted pyridine derivatives are formed.

Scientific Research Applications

6-Nitronicotinic acid has several applications in scientific research:

Chemistry

    Catalysis: It can be used as a ligand in coordination chemistry and catalysis.

    Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology

    Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.

Medicine

    Pharmaceutical Research:

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-nitronicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group and carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of specific biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

6-Nitronicotinic acid can be compared with other nitropyridine derivatives, such as:

  • 5-Nitronicotinic acid
  • 2-Nitronicotinic acid
  • 3-Nitronicotinic acid

Uniqueness

  • Position of Nitro Group : The unique position of the nitro group at the sixth position of the pyridine ring distinguishes it from other nitropyridine derivatives.
  • Chemical Properties : The specific arrangement of functional groups imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

6-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLCZNDTUKHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305472
Record name 6-Nitronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33225-73-9
Record name 6-Nitro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33225-73-9
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Record name NSC 170849
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Record name 33225-73-9
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Record name 6-Nitronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitropyridine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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